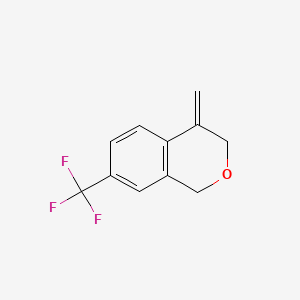
4-Methylene-7-(trifluoromethyl)isochromane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylene-7-(trifluoromethyl)isochromane is a chemical compound with the molecular formula C11H9F3O It is characterized by the presence of a trifluoromethyl group attached to the isochromane ring system
Métodos De Preparación
The synthesis of 4-Methylene-7-(trifluoromethyl)isochromane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as substituted benzaldehydes and trifluoromethylated reagents.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting materials and facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These methods ensure the efficient and scalable production of this compound.
Análisis De Reacciones Químicas
4-Methylene-7-(trifluoromethyl)isochromane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions with nucleophiles, leading to the formation of substituted isochromane derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired outcomes.
Aplicaciones Científicas De Investigación
4-Methylene-7-(trifluoromethyl)isochromane has a wide range of scientific research applications, including:
Chemistry: In organic synthesis, it serves as a building block for the preparation of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound is utilized in the development of advanced materials and agrochemicals, leveraging its trifluoromethyl group for enhanced properties.
Mecanismo De Acción
The mechanism of action of 4-Methylene-7-(trifluoromethyl)isochromane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying enzyme inhibition, receptor binding, and other biochemical processes.
Comparación Con Compuestos Similares
4-Methylene-7-(trifluoromethyl)isochromane can be compared with other similar compounds, such as:
4-Methyl-7-(trifluoromethyl)isochromane: This compound lacks the methylene group, resulting in different reactivity and applications.
4-Methylene-7-(difluoromethyl)isochromane:
4-Methylene-7-(trifluoromethyl)chromane: The chromane ring system provides a different structural framework, leading to variations in reactivity and applications.
Propiedades
Fórmula molecular |
C11H9F3O |
|---|---|
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
4-methylidene-7-(trifluoromethyl)-1H-isochromene |
InChI |
InChI=1S/C11H9F3O/c1-7-5-15-6-8-4-9(11(12,13)14)2-3-10(7)8/h2-4H,1,5-6H2 |
Clave InChI |
LPGOJKHPEWTEAX-UHFFFAOYSA-N |
SMILES canónico |
C=C1COCC2=C1C=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13900992.png)
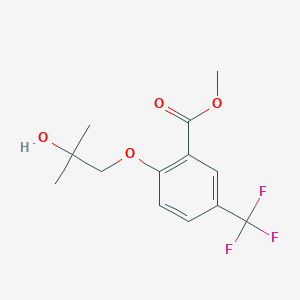
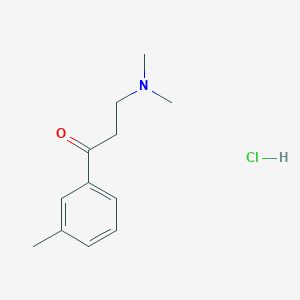
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclobutanecarbonitrile](/img/structure/B13901025.png)
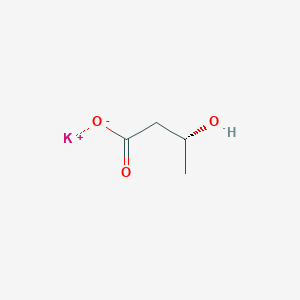
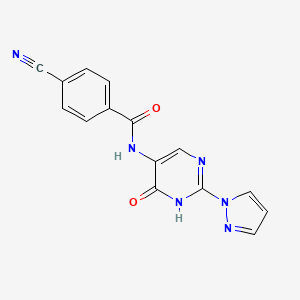
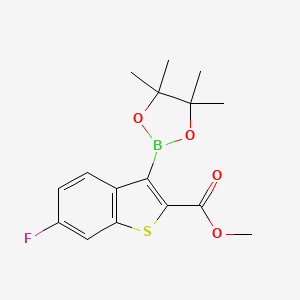
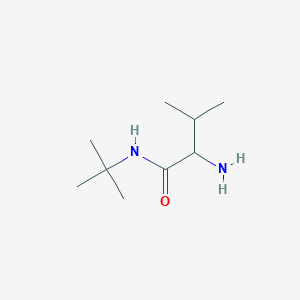
![(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13901043.png)
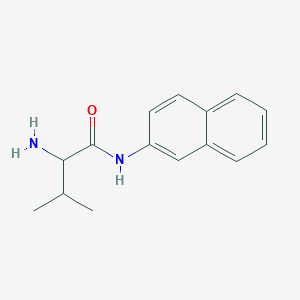
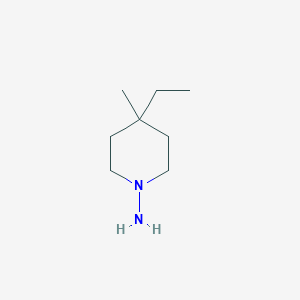
![Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13901050.png)
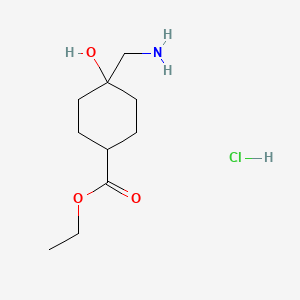
![Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901068.png)
